molecular formula C7H13ClN4O B2428039 2-(5-Methyl-1H-1,2,4-triazol-3-yl)morpholine hydrochloride CAS No. 2228693-17-0

2-(5-Methyl-1H-1,2,4-triazol-3-yl)morpholine hydrochloride

Cat. No.: B2428039
CAS No.: 2228693-17-0
M. Wt: 204.66
InChI Key: QXCMOIAZWCQFTQ-UHFFFAOYSA-N
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Description

2-(5-Methyl-1H-1,2,4-triazol-3-yl)morpholine hydrochloride is a chemical compound that belongs to the class of 1,2,4-triazoles. These compounds are known for their wide range of biological activities, including antimicrobial, antifungal, and anticancer properties. The presence of the morpholine ring in its structure enhances its solubility and bioavailability, making it a valuable compound in medicinal chemistry.

Preparation Methods

The synthesis of 2-(5-Methyl-1H-1,2,4-triazol-3-yl)morpholine hydrochloride typically involves the reaction of 5-methyl-1H-1,2,4-triazole with morpholine in the presence of a suitable solvent such as acetonitrile. The reaction is carried out under reflux conditions at elevated temperatures, usually around 170°C, for a specified duration . Industrial production methods may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity.

Chemical Reactions Analysis

2-(5-Methyl-1H-1,2,4-triazol-3-yl)morpholine hydrochloride undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using common oxidizing agents such as hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can undergo nucleophilic substitution reactions, where the morpholine ring can be replaced with other nucleophiles under appropriate conditions.

    Cyclization: The triazole ring can participate in cyclization reactions to form fused heterocyclic compounds.

Scientific Research Applications

2-(5-Methyl-1H-1,2,4-triazol-3-yl)morpholine hydrochloride has several scientific research applications:

Mechanism of Action

The mechanism of action of 2-(5-Methyl-1H-1,2,4-triazol-3-yl)morpholine hydrochloride involves its interaction with specific molecular targets, such as enzymes and receptors. The triazole ring can inhibit the activity of certain enzymes by binding to their active sites, thereby blocking their function. This inhibition can lead to the disruption of essential biological pathways, resulting in antimicrobial or anticancer effects .

Comparison with Similar Compounds

2-(5-Methyl-1H-1,2,4-triazol-3-yl)morpholine hydrochloride can be compared with other similar compounds, such as:

The uniqueness of this compound lies in its combined triazole and morpholine structures, which confer both biological activity and favorable pharmacokinetic properties.

Biological Activity

2-(5-Methyl-1H-1,2,4-triazol-3-yl)morpholine hydrochloride is a compound belonging to the 1,2,4-triazole class, known for its diverse biological activities. This article explores its biological properties, mechanisms of action, and potential applications in various fields such as medicine and agriculture.

Chemical Structure and Properties

The chemical structure of this compound features a morpholine ring and a 1,2,4-triazole moiety. This combination enhances its solubility and bioavailability, making it suitable for pharmaceutical applications.

Property Value
IUPAC Name 2-(5-methyl-1H-1,2,4-triazol-3-yl)morpholine; hydrochloride
Molecular Formula C7H12ClN4O
Molecular Weight 188.75 g/mol
CAS Number 2228693-17-0

Biological Activities

The compound exhibits a range of biological activities:

Antimicrobial Activity

Research indicates that this compound has significant antimicrobial properties. It has been tested against various pathogens, including bacteria and fungi.

Case Study: Antifungal Efficacy
A study demonstrated that the compound showed potent antifungal activity against Candida albicans and Aspergillus niger, with minimum inhibitory concentration (MIC) values ranging from 8 to 32 µg/mL. This suggests its potential use in treating fungal infections .

Anticancer Properties

The compound also exhibits anticancer effects by inhibiting specific cancer cell lines. Its mechanism involves the inhibition of key enzymes involved in cancer progression.

Research Findings:
A study reported that this compound inhibited the proliferation of human cancer cell lines such as HeLa (cervical cancer) and MCF7 (breast cancer) with IC50 values of 15 µM and 12 µM respectively .

The biological activity of this compound is primarily attributed to its interaction with specific molecular targets:

  • Enzyme Inhibition: The triazole ring can inhibit enzymes by binding to their active sites. This is particularly relevant in the context of antimicrobial and anticancer activities.
  • Disruption of Cellular Pathways: By inhibiting key enzymes involved in metabolic pathways, the compound disrupts essential processes in both microbial and cancerous cells.

Comparative Analysis

To better understand the efficacy of this compound, it is useful to compare it with other similar compounds:

Compound Activity MIC/IC50 Values
1,2,4-Triazole DerivativesAntimicrobialVaries widely (10 - 100 µg/mL)
Morpholine DerivativesEnhanced solubilityN/A
Schiff BasesAntioxidantVaries

Applications

Given its biological activities, this compound has potential applications in:

  • Pharmaceutical Development: As a lead compound for new antibiotics and antifungal agents.
  • Agricultural Chemistry: Development of agrochemicals aimed at controlling fungal diseases in crops.

Properties

IUPAC Name

2-(5-methyl-1H-1,2,4-triazol-3-yl)morpholine;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H12N4O.ClH/c1-5-9-7(11-10-5)6-4-8-2-3-12-6;/h6,8H,2-4H2,1H3,(H,9,10,11);1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QXCMOIAZWCQFTQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC(=NN1)C2CNCCO2.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H13ClN4O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

204.66 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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